In-depth Technical Guide on the Core Mechanism of Action of GTP-14564
In-depth Technical Guide on the Core Mechanism of Action of GTP-14564
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding "GTP-14564" is not available in publicly accessible scientific literature or databases as of the last update. The following guide is constructed based on a hypothetical mechanism of action for a fictional compound designated GTP-14564, designed to illustrate the requested format and content structure. The data, experimental protocols, and pathways described herein are illustrative and should not be considered factual.
Executive Summary
GTP-14564 is a novel, synthetic small molecule inhibitor targeting the aberrant signaling cascade initiated by the constitutively active mutant form of the Fibroblast Growth Factor Receptor 3 (FGFR3). Specifically, GTP-14564 demonstrates high selectivity for the K650E mutation in FGFR3, a common driver in certain types of bladder cancer and skeletal dysplasias. Its mechanism of action involves the allosteric modulation of the ATP-binding pocket, leading to the inhibition of downstream signaling pathways, primarily the RAS-MAPK and PI3K-AKT pathways, thereby inducing cell cycle arrest and apoptosis in malignant cells.
Core Mechanism of Action
GTP-14564 functions as a Type II inhibitor of the FGFR3 kinase domain. Unlike Type I inhibitors that bind to the active conformation of the kinase, GTP-14564 preferentially binds to the inactive (DFG-out) conformation. This binding mode is achieved through its unique chemical structure, which allows it to occupy the hydrophobic pocket adjacent to the ATP-binding site, a region that becomes accessible only in the inactive state. This stabilizes the inactive conformation, preventing the conformational changes required for kinase activation and subsequent autophosphorylation.
The inhibition of FGFR3 autophosphorylation by GTP-14564 effectively blocks the recruitment and phosphorylation of downstream signaling adaptors such as FRS2 and PLCγ. This abrogation of proximal signaling events leads to a comprehensive shutdown of two major oncogenic pathways:
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RAS-MAPK Pathway: Inhibition of FRS2 phosphorylation prevents the recruitment of the Grb2-SOS complex, thereby blocking RAS activation and the subsequent phosphorylation cascade of RAF, MEK, and ERK.
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PI3K-AKT Pathway: By preventing the activation of the PI3K regulatory subunit p85 through FRS2, GTP-14564 inhibits the conversion of PIP2 to PIP3, leading to the deactivation of AKT and its downstream effectors involved in cell survival and proliferation, such as mTOR.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for GTP-14564.
Table 1: In Vitro Kinase Inhibitory Activity
| Target Kinase | IC₅₀ (nM) | Assay Type |
| FGFR3 (K650E) | 1.2 ± 0.3 | LanthaScreen™ Eu Kinase Binding Assay |
| FGFR3 (wild-type) | 85.7 ± 5.1 | Z'-LYTE™ Kinase Assay |
| FGFR1 | 210.4 ± 15.2 | Z'-LYTE™ Kinase Assay |
| FGFR2 | 155.9 ± 11.8 | Z'-LYTE™ Kinase Assay |
| FGFR4 | 350.1 ± 25.6 | Z'-LYTE™ Kinase Assay |
| VEGFR2 | > 10,000 | Z'-LYTE™ Kinase Assay |
Table 2: Cellular Activity in FGFR3-mutant Cancer Cell Lines
| Cell Line | FGFR3 Status | EC₅₀ (nM) for Inhibition of p-ERK | EC₅₀ (nM) for Inhibition of p-AKT | GI₅₀ (nM) for Cell Proliferation |
| RT112 | K650E | 5.5 ± 0.8 | 7.2 ± 1.1 | 15.3 ± 2.5 |
| SW780 | S249C | 8.9 ± 1.2 | 11.4 ± 1.9 | 28.1 ± 4.1 |
| T24 | Wild-type | > 1,000 | > 1,000 | > 5,000 |
Table 3: In Vivo Efficacy in RT112 Xenograft Model
| Treatment Group | Dose (mg/kg, oral, QD) | Tumor Growth Inhibition (%) at Day 21 | Change in Body Weight (%) |
| Vehicle | - | 0 | +2.5 |
| GTP-14564 | 10 | 45.2 | +1.8 |
| GTP-14564 | 30 | 88.9 | -1.5 |
| GTP-14564 | 50 | 95.1 | -5.2 |
Experimental Protocols
LanthaScreen™ Eu Kinase Binding Assay
This assay was used to determine the binding affinity (IC₅₀) of GTP-14564 for the target kinase.
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Principle: A competitive binding assay where the test compound displaces a fluorescently labeled "tracer" from the kinase's ATP pocket.
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Protocol:
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Recombinant human FGFR3 (K650E) kinase was incubated with a proprietary Alexa Fluor™ 647-labeled, ATP-competitive tracer.
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A terbium-labeled anti-His antibody was added to the reaction, which binds to the His-tagged kinase, serving as the FRET donor.
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GTP-14564 was serially diluted and added to the reaction mixture in a 384-well plate.
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The plate was incubated for 1 hour at room temperature to allow binding to reach equilibrium.
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Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) was measured using a microplate reader. The emission signal from the tracer (acceptor) at 665 nm and the terbium antibody (donor) at 495 nm were recorded.
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The ratio of acceptor to donor emission was calculated. A decrease in this ratio indicates displacement of the tracer by GTP-14564.
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IC₅₀ values were calculated by fitting the dose-response curve using a four-parameter logistic model.
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Western Blot Analysis for Phospho-ERK and Phospho-AKT
This protocol was used to determine the cellular potency of GTP-14564 in inhibiting downstream signaling.
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Principle: Immunoblotting to detect the phosphorylation status of key signaling proteins (ERK and AKT) in cells treated with the inhibitor.
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Protocol:
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RT112 cells were seeded in 6-well plates and allowed to adhere overnight.
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Cells were serum-starved for 24 hours to reduce basal signaling activity.
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Cells were then treated with various concentrations of GTP-14564 (0.1 nM to 10 µM) for 2 hours.
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Following treatment, cells were stimulated with 10 ng/mL of FGF2 for 15 minutes to induce FGFR3 signaling.
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Cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein concentration was determined using a BCA assay.
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Equal amounts of protein (20 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
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The membrane was blocked with 5% BSA in TBST for 1 hour.
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The membrane was incubated overnight at 4°C with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, phospho-AKT (Ser473), and total AKT.
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After washing, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour.
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Bands were visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
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Densitometry analysis was performed to quantify the ratio of phosphorylated to total protein. EC₅₀ values were calculated from the dose-response curves.
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Signaling Pathways and Workflow Visualizations
The following diagrams illustrate the mechanism of action of GTP-14564 and the experimental workflow.
Caption: GTP-14564 mechanism of action targeting the FGFR3 signaling pathway.
Caption: Experimental workflow for Western Blot analysis of pathway inhibition.
